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Compound of Interest

Compound Name: (+)-N-Desmethyl Tramadol-d3

Cat. No.: B15294760 Get Quote

This guide provides an in-depth overview of the foundational research on tramadol and its

primary active metabolite, O-desmethyltramadol (M1). It is intended for researchers, scientists,

and drug development professionals, offering a consolidated resource on the compound's

mechanism of action, metabolism, pharmacokinetics, and analytical methodologies.

Core Concepts: Mechanism of Action and
Metabolism
Tramadol exerts its analgesic effects through a dual mechanism, a characteristic that

distinguishes it from traditional opioids.[1][2][3] It functions as a centrally acting analgesic

through the synergistic actions of its two enantiomers and its primary metabolite, M1.[1][2]

Opioid Receptor Agonism: The metabolite (+)-O-desmethyltramadol (M1) is a potent agonist

of the μ-opioid receptor (MOR).[1][2][4] This interaction is primarily responsible for the opioid-

like analgesic effects of tramadol.[4] The affinity of M1 for the μ-opioid receptor is

significantly higher than that of the parent compound.[4][5] In animal models, M1 is up to 6

times more potent than tramadol in producing analgesia and 200 times more potent in μ-

opioid binding.[1]

Monoamine Reuptake Inhibition: Racemic tramadol also inhibits the reuptake of serotonin (5-

HT) and norepinephrine (NE).[1][2][6] The (+)-tramadol enantiomer is more potent in

inhibiting serotonin reuptake, while the (-)-tramadol enantiomer is more potent at inhibiting

norepinephrine reuptake.[1][2][4] This action on the monoaminergic system contributes to
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pain modulation by enhancing the descending inhibitory pain pathways in the spinal cord.[2]

[7]

Metabolism
Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)

enzyme system.[2][4] The two main metabolic pathways are:

O-demethylation to O-desmethyltramadol (M1), catalyzed predominantly by the CYP2D6

enzyme.[2][4][7] This is the critical step for producing the pharmacologically active M1

metabolite.[5][8]

N-demethylation to N-desmethyltramadol (M2), catalyzed by CYP3A4 and CYP2B6.[1][2][9]

Genetic polymorphisms in the CYP2D6 enzyme can lead to significant variability in the

pharmacokinetic and pharmacodynamic responses to tramadol.[2][4] Individuals can be

classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects the rate of

M1 formation and can impact analgesic efficacy and the risk of adverse effects.[8][10] For

instance, poor metabolizers may experience reduced pain relief due to lower M1

concentrations, while ultrarapid metabolizers are at a higher risk of opioid-related side effects.

[5][8]

Quantitative Pharmacological Data
The following tables summarize key quantitative data for tramadol and its primary metabolite

M1, providing a basis for comparison and analysis.

Table 1: Receptor Binding and Transporter Inhibition
Affinities
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Compound Target Ki (μmol/L) Ki (nm) Notes

(+/-)-Tramadol
μ-Opioid

Receptor (MOR)
2.4[4][7] 2400 Weak affinity.

(+)-M1
μ-Opioid

Receptor (MOR)
0.0034[4][7] 3.4[11]

Significantly

higher affinity

than the parent

drug.

(-)-M1
μ-Opioid

Receptor (MOR)
0.24[4] 240

(+/-)-Tramadol

Serotonin

Transporter

(SERT)

1.19[4] 990[12]

(+)-Tramadol

Serotonin

Transporter

(SERT)

0.87[4] -

More potent than

(-)-tramadol for

SERT inhibition.

(+/-)-Tramadol

Norepinephrine

Transporter

(NET)

14.6[4] 790[12]

(-)-Tramadol

Norepinephrine

Transporter

(NET)

1.08[4] -

More potent than

(+)-tramadol for

NET inhibition.

Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher

affinity.

Table 2: Pharmacokinetic Parameters
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Parameter Tramadol
O-
desmethyltramadol
(M1)

Notes

Bioavailability (Oral)

~68% (single dose),

>90% (multiple doses)

[4]

-

Rapid and almost

complete absorption.

[2]

Tmax (Oral) 1.6 - 4.9 hours[2][4] -

Time to reach

maximum plasma

concentration.

Cmax (100mg Oral

Dose)
308 μg/L[4] -

Maximum plasma

concentration.

Elimination Half-life

(t1/2)
~6.3 hours[1][2] ~7.4 hours[1]

Half-life can increase

with multiple doses.[1]

Protein Binding ~20%[2] -

Excretion

~30% unchanged,

~60% as metabolites

(Urine)[1]

-
Primarily excreted via

the kidneys.[2][7]

Visualizing Core Pathways and Processes
Diagrams created using the DOT language provide a visual representation of the key pathways

and experimental workflows associated with tramadol research.
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Caption: Metabolic conversion of tramadol to its primary metabolites.
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Caption: Tramadol's synergistic opioid and monoaminergic actions.

Analytical Workflow for Quantification
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LC-MS/MS Quantification Workflow

Biological Sample
(Plasma, Urine)

Sample Preparation
(e.g., LLE, SPE)

Liquid Chromatography
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Tandem Mass Spectrometry
(Detection & Quantification)

Data Analysis
(Concentration Determination)

Click to download full resolution via product page

Caption: Typical workflow for analyzing tramadol in biological samples.

Experimental Protocols
Representative Protocol: Quantification of Tramadol and
M1 in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of tramadol and

O-desmethyltramadol in human plasma, based on common methodologies found in the

literature.[13][14]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

To 500 µL of human plasma in a centrifuge tube, add an internal standard (e.g., tramadol-

13C,d3).[13]
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Alkalinize the sample with a basic buffer (e.g., sodium carbonate) to the appropriate pH.

Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate and diethyl ether, 1:1

v/v).[14]

Vortex the mixture for 5-10 minutes.

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle

stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions

System: High-Performance Liquid Chromatography (HPLC) system.

Column: A reversed-phase C18 column (e.g., Purospher® STAR RP-18, 50-2.1 mm, 2 µm).

Mobile Phase: A gradient elution using:

A: 0.1% Formic acid in water.

B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.[15]

3. Mass Spectrometric Conditions

System: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions (m/z):

Tramadol: 264.2 → 58.1[13]

O-desmethyltramadol (M1): 250.2 → 58.2[13]

Internal Standard (Tramadol-13C,d3): 268.2 → 58.1[13]

Note: Specific ion source parameters (e.g., capillary voltage, source temperature) must be

optimized for the specific instrument used.

4. Calibration and Quantification

Prepare calibration standards and quality control (QC) samples by spiking known

concentrations of tramadol and M1 into blank plasma.[15]

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the nominal concentration.

The concentration of the analytes in the unknown samples is determined by interpolation

from the linear regression of the calibration curve. Linearity is typically assessed over a

range such as 1-1000 ng/mL for tramadol.[13]

Representative Protocol: In Vitro μ-Opioid Receptor
Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of

tramadol and its metabolites for the μ-opioid receptor.

1. Materials

Receptor Source: Membrane preparations from cells stably expressing the cloned human μ-

opioid receptor (hMOR).

Radioligand: [3H]-DAMGO (a selective MOR agonist) or [3H]-Naloxone (an antagonist).

Test Compounds: Tramadol, M1, and other metabolites of interest, dissolved in an

appropriate solvent.
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Binding Buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[16]

Wash Buffer: Cold buffer, same composition as binding buffer.

Scintillation Cocktail and Scintillation Counter.

2. Assay Procedure

In a 96-well plate, combine the hMOR membrane preparation (e.g., 10-20 µg protein/well),

the radioligand at a concentration near its Kd value (e.g., 2 nM [3H]-DAMGO), and varying

concentrations of the unlabeled test compound.[16]

Total Binding: Wells containing membranes and radioligand only.

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high

concentration of a potent unlabeled ligand (e.g., 10 µM naloxone) to saturate the receptors.

[16]

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach

equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B)

using a cell harvester. This separates the bound radioligand from the free radioligand.

Wash the filters rapidly with cold wash buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in

disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis

Specific Binding: Calculated as Total Binding - Non-specific Binding.

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-

response) to determine the IC50 value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand).
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Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff

equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant

of the radioligand for the receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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